6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H4BrF3N2O2 |
|---|---|
Molecular Weight |
309.04 g/mol |
IUPAC Name |
6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-4-1-2-5-6(7(16)17)14-8(9(11,12)13)15(5)3-4/h1-3H,(H,16,17) |
InChI Key |
BAUFCRQUYHLACO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1Br)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common synthetic route starts with the preparation of the imidazo[1,5-A]pyridine core, followed by the introduction of the bromine and trifluoromethyl groups through electrophilic substitution reactions. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine or trifluoromethyl groups can be replaced by other functional groups.
Cyclization: The imidazo[1,5-A]pyridine core can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The imidazo[1,5-A]pyridine core facilitates the compound’s ability to interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Positional Isomers
Key differences arise from variations in substituent positions on the imidazo[1,5-a]pyridine scaffold:
Analysis :
- The position of bromo and carboxylic acid groups significantly impacts electronic distribution and intermolecular interactions. For example, the 1-COOH isomer may exhibit stronger hydrogen bonding compared to the 6-COOH analog .
- Carboxamide derivatives (e.g., compound 22 in ) demonstrate enhanced membrane permeability, making them more suitable for biological applications than carboxylic acids.
Functional Group Variations
Modifications to the carboxylic acid group or trifluoromethyl substitution alter physicochemical and biological properties:
Analysis :
- Esterification of the carboxylic acid (e.g., ethyl ester in ) increases lipophilicity, favoring blood-brain barrier penetration.
- The imidazo[4,5-b]pyridine scaffold (vs. imidazo[1,5-a]) in alters ring geometry and binding interactions, highlighting the importance of core structure in target selectivity.
Biological Activity
Overview
6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group attached to an imidazo[1,5-A]pyridine core. This compound is being investigated for various biological activities, particularly its antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H4BrF3N2O2 |
| Molecular Weight | 309.04 g/mol |
| IUPAC Name | 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
| InChI | InChI=1S/C9H4BrF3N2O2/c10-4-1-2-5-6(7(16)17)14-8(9(11,12)13)15(5)3-4/h1-3H,(H,16,17) |
| Canonical SMILES | C1=CC2=C(N=C(N2C=C1Br)C(F)(F)F)C(=O)O |
The biological activity of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine and trifluoromethyl groups enhances the compound's binding affinity and specificity, allowing it to interact effectively with biological macromolecules.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane penetration and bioactivity against various pathogens.
Anticancer Activity
Studies have shown that imidazo[1,5-A]pyridine derivatives can inhibit key signaling pathways in cancer cells. For instance, compounds featuring this core structure have demonstrated the ability to inhibit IRAK4, a kinase involved in inflammatory responses and cancer progression. The biological activity of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid may also extend to other cancer-related targets.
In Vitro Studies
In vitro studies have been conducted to evaluate the efficacy of related compounds in inhibiting cancer cell proliferation. For example:
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound 5 | IRAK4 | 212 | Effective in cellular assays |
| Compound 6 | IRAK4 | 229 | Similar mechanism of action |
These findings suggest that modifications to the imidazo[1,5-A]pyridine core can significantly influence biological activity.
Pharmacokinetic Studies
Pharmacokinetic profiles are crucial for understanding the potential therapeutic applications of this compound. Studies indicate moderate oral bioavailability and acceptable metabolic stability in animal models:
| Compound | Clearance (CL) | Half-life (t½) | Volume of Distribution (Vss) | Bioavailability (F) |
|---|---|---|---|---|
| Compound 14 | 0.50 L/h/kg | 2.9 h | 1.6 L/kg | 41% |
| Compound 20 | 0.31 L/h/kg | 2.9 h | 1.3 L/kg | 46% |
These metrics are essential for assessing the compound's viability as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
